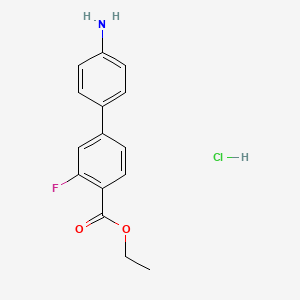

ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL

Description

Properties

IUPAC Name |

ethyl 4-(4-aminophenyl)-2-fluorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2.ClH/c1-2-19-15(18)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10;/h3-9H,2,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCFBJTUJILDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-93-3 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-3-fluoro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL typically involves a multi-step process. One common method includes the esterification of 4-(4-aminophenyl)-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include the use of advanced purification techniques such as chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

One of the most significant applications of ethyl 4-(4-aminophenyl)-2-fluorobenzoate, HCl is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit promising antiproliferative effects against various cancer cell lines, particularly leukemia. For instance, studies have synthesized new derivatives based on the pyrrolo[1,2-a]quinoxaline framework, which demonstrated notable cytotoxicity against leukemia cells while showing lower toxicity towards normal human peripheral blood mononuclear cells (PBMCs) . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy cells.

1.2 Mechanistic Studies

The compound has also been utilized in mechanistic studies to understand the pathways through which certain heterocyclic amines exert their effects. Research indicates that ethyl 4-(4-aminophenyl)-2-fluorobenzoate can form DNA adducts, leading to mutations and potentially contributing to carcinogenic processes . Understanding these mechanisms is vital for assessing the safety and efficacy of compounds in drug development.

Material Science Applications

2.1 Synthesis of Functional Polymers

In material science, ethyl 4-(4-aminophenyl)-2-fluorobenzoate serves as a building block for synthesizing functional polymers. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with specific properties such as enhanced thermal stability and chemical resistance . These polymers can be applied in coatings, adhesives, and other industrial materials.

2.2 Nanotechnology

The compound's ability to interact with nanoparticles has been explored for potential applications in nanotechnology. By modifying the surface properties of nanoparticles with ethyl 4-(4-aminophenyl)-2-fluorobenzoate, researchers aim to enhance the delivery efficiency of therapeutic agents or improve the performance of sensors . This application highlights the versatility of the compound beyond traditional medicinal uses.

Environmental Studies

3.1 Assessment of Environmental Impact

Ethyl 4-(4-aminophenyl)-2-fluorobenzoate has been studied for its environmental impact, particularly as a pollutant in water systems. Its persistence and potential toxicity necessitate thorough investigation into its behavior in environmental matrices . Understanding these dynamics is essential for developing strategies to mitigate pollution and protect ecosystems.

3.2 Biodegradation Studies

Research into the biodegradation of this compound provides insights into its environmental fate and the effectiveness of bioremediation strategies. Studies have focused on identifying microbial strains capable of degrading ethyl 4-(4-aminophenyl)-2-fluorobenzoate, which could lead to sustainable methods for detoxifying contaminated environments .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with Ethyl 4-(4-aminophenyl)-2-fluorobenzoate, HCl, such as fluorinated aromatic rings, ester groups, or amino substituents. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Detailed Structural Analysis

This compound vs. 4-Aminomethyl-2-Fluorobenzonitrile Hydrochloride

- Similarities: Both contain a fluorine atom at the ortho position and an amino group.

- Differences: The target compound has an ester group, while the analog features a nitrile group, which increases polarity and alters reactivity . The amino group in the analog is part of a benzylamine structure (aminomethyl), whereas the target compound has a para-aminophenyl group.

This compound vs. Ethyl 4-Aminotetrafluorobenzoate

- Similarities : Both are fluorinated benzoate esters with aromatic amines.

- Differences: The analog has four fluorine atoms (2,3,5,6-tetrafluoro substitution), which significantly increase electronegativity and steric hindrance compared to the mono-fluorinated target compound . The absence of a hydrochloride salt in the analog may affect solubility in polar solvents.

This compound vs. Sulfonamide-Containing Analogs

- Ethyl 4-[2-(2-Fluorobenzenesulfonyl)acetamido]benzoate (CAS 1325304-62-8): Features a sulfonamide group, which enhances binding to metalloenzymes.

- Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-Diphenyl-1H-Imidazol-1-yl}acetate (CAS 339277-80-4):

Functional Group Impact on Bioactivity

- Fluorine : Enhances metabolic stability and lipophilicity in all analogs.

- Amino Groups: Facilitate hydrogen bonding in target interactions; protonation of the hydrochloride salt in the target compound improves aqueous solubility .

- Sulfonamides/Imidazoles : Introduce additional hydrogen-bonding sites but increase molecular weight and complexity.

Biological Activity

ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL is a synthetic organic compound categorized as a benzoate. Its structure features an ethyl ester group, a para-aminophenyl group, and a fluorobenzoate moiety. This compound is primarily utilized in scientific research, particularly in biological and medicinal chemistry due to its potential interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to alterations in enzyme activity and modulation of biochemical pathways. The precise mechanisms depend on the context of use, including the specific biological systems and conditions involved.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on bovine carbonic anhydrase II, showing promising results compared to established inhibitors like sulfanilamide. The IC50 values for various derivatives indicate that modifications to the chemical structure can enhance or diminish inhibitory potency .

Case Studies

- Inhibition of Carbonic Anhydrase :

- Anti-inflammatory Properties :

- Quorum Sensing Inhibition :

Table 1: Inhibitory Activity of Derivatives Against Bovine Carbonic Anhydrase II

| Compound | IC50 (µM) | Percentage Inhibition (%) |

|---|---|---|

| Sulfanilamide | 3 | 93.00 ± 0.24 |

| ETHYL 4-(4-Aminophenyl)-2-Fluorobenzoate | TBD | TBD |

| 4-Bromophenol Analog | 60.80 | 67.07 ± 0.69 |

| Other Derivatives | Varies | 18.41 ± 0.01 to 64.97 ± 0.05 |

Table 2: Structural Modifications and Biological Activity

| Modification | Effect on Activity | Notes |

|---|---|---|

| Addition of Fluorine | Variable | Depends on position |

| Substitution at Para Position | Enhanced/Inhibited | Influences binding affinity |

| Electron-Withdrawing Groups | Increased potency | Improves enzyme interaction |

Q & A

Q. What are the recommended synthetic routes for ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCl?

A two-step approach is commonly used:

- Step 1 : Coupling 4-aminophenylboronic acid with 2-fluorobenzoic acid derivatives via Suzuki-Miyaura cross-coupling to introduce the aminophenyl group .

- Step 2 : Esterification of the carboxylic acid intermediate using ethanol under acidic catalysis (e.g., HCl gas) to yield the ethyl ester . Purity is enhanced via recrystallization in ethanol/water mixtures. Characterization by H/C NMR and HPLC (≥98% purity) is critical .

Q. How can researchers verify the structural integrity of this compound?

- Spectroscopy : F NMR is essential to confirm the fluorine substituent’s position (δ ≈ -110 ppm for ortho-fluorine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 293.08 (calculated for CHFNO·HCl).

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity and detect impurities like unreacted 2-fluorobenzoic acid .

Q. What solvent systems are optimal for dissolving this compound?

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Stability studies indicate degradation <5% over 48 hours at 4°C .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis?

Fluorine introduction at the ortho position requires careful control of electrophilic aromatic substitution (EAS) conditions. Use Selectfluor® in acetic acid at 60°C to minimize di- or tri-fluorinated byproducts . Computational modeling (DFT, as in ) predicts electron density at the ortho site, guiding reagent selection .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties:

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies in H NMR splitting patterns may arise from rotational isomerism of the ester group. Solutions include:

- Variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures.

- 2D NOESY to confirm spatial proximity of the ethyl group and fluorine substituent .

Q. What strategies mitigate byproduct formation during esterification?

- Catalyst optimization : Use HCl gas instead of HSO to reduce sulfonation of the aromatic ring.

- Reaction monitoring : In-situ IR tracks carbonyl (C=O) peak shifts (1720 cm → 1745 cm) to optimize reaction termination .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.